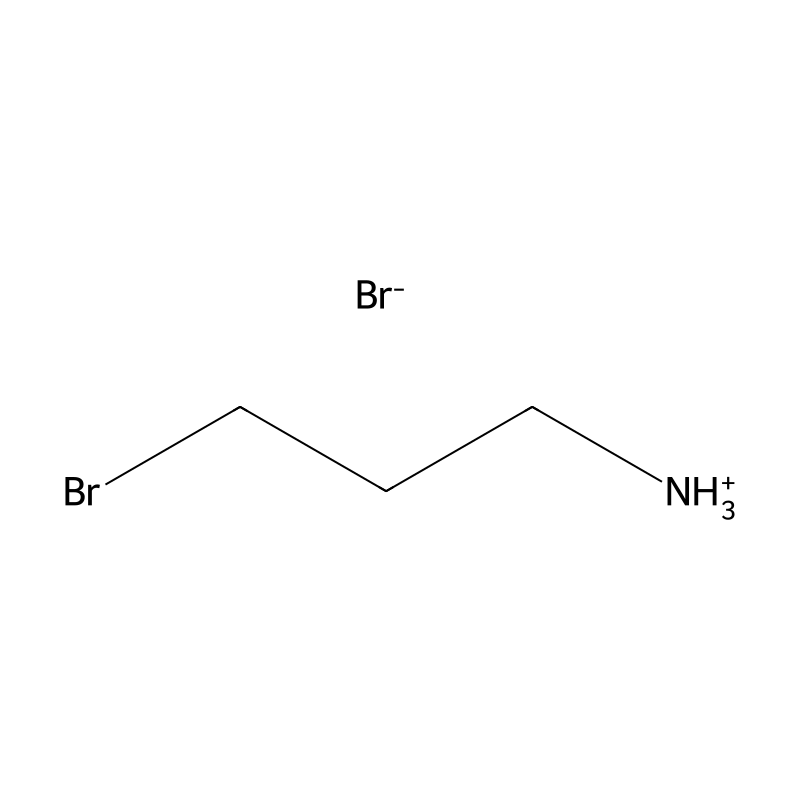

3-Bromopropylamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Primary Application: Introducing Propylamine Group

The primary application of 3-Bromopropylamine hydrobromide in scientific research lies in its ability to introduce a propylamine group (CH2CH2CH2NH2) to a molecule's skeleton. This is achieved through nucleophilic substitution reactions, where the bromine atom (Br) on the 3-bromopropylamine is displaced by another nucleophile, leaving behind the propylamine group attached to the target molecule. This functionality proves valuable in the synthesis of various complex molecules, including:

- Rotaxanes: These are interlocked molecular structures where a ring-shaped molecule (wheel) encircles a linear molecule (axle). 3-Bromopropylamine hydrobromide has been used to introduce the propylamine group onto the axle component, facilitating the formation of photochemically and thermally responsive azobenzene rotaxanes.

- Indolocarbazole-containing rotaxanes: Similar to the previous application, 3-bromopropylamine hydrobromide finds use in the synthesis of rotaxanes containing the indolocarbazole unit. This incorporation allows for the exploration of new functionalities in these interlocked structures.

- Topoisomerase I inhibitors: These are a class of anti-cancer agents that target the enzyme topoisomerase I, which plays a crucial role in DNA replication. 3-Bromopropylamine hydrobromide has been employed in the synthesis of indenoisoquinoline-based topoisomerase I inhibitors, demonstrating their potential as therapeutic candidates [].

Other Potential Applications

While introducing the propylamine group remains its primary function, 3-Bromopropylamine hydrobromide has also been explored in other research areas, such as:

- Studying apoptosis: This is a programmed cell death process crucial for maintaining organismal development and health. 3-Bromopropylamine hydrobromide has been used as an antagonist analogue to investigate the mechanisms of apoptosis induced by the AHPN family of compounds [].

- Developing thrombolytic therapy: This refers to treatments aimed at dissolving blood clots. Research suggests that 3-Bromopropylamine hydrobromide may play a role in the design of fucoidan-functionalized polymer nanoparticles for targeting P-selectin, a protein involved in clot formation.

3-Bromopropylamine hydrobromide is a chemical compound with the molecular formula BrCH₂CH₂CH₂NH₂·HBr. It appears as a white to light-colored solid and is classified as a salt formed from the reaction of 3-bromopropylamine, a primary amine, and hydrobromic acid. This compound is primarily used in laboratory settings as an intermediate for synthesizing various organic compounds, particularly those requiring the introduction of a propylamine group into their structure .

This reaction illustrates the conversion of 3-bromopropylamine hydrobromide into an alcohol derivative through the action of sodium hydroxide .

3-Bromopropylamine hydrobromide itself does not exhibit significant biological activity or a known mechanism of action within living systems. Its primary role is as a chemical building block rather than a pharmacologically active agent. Consequently, it is not utilized directly in therapeutic applications but serves as a precursor in the synthesis of biologically relevant compounds .

The synthesis of 3-bromopropylamine hydrobromide typically involves the reaction between 3-bromopropylamine and hydrobromic acid. This process can be carried out under controlled laboratory conditions to ensure purity and yield. The general steps include:

- Dissolving 3-bromopropylamine in an appropriate solvent.

- Gradually adding hydrobromic acid while stirring.

- Allowing the reaction to proceed until complete.

- Isolating the product through crystallization or precipitation techniques.

This method ensures that the resulting compound is suitable for use in further

The primary application of 3-bromopropylamine hydrobromide lies in its ability to introduce propylamine groups into various organic molecules. This functionality is valuable in:

- Pharmaceuticals: As an intermediate in synthesizing drug compounds.

- Chemical Research: Utilized in laboratories for developing new chemical entities.

- Material Science: Involved in creating polymers and other materials requiring amine functionalities .

Several compounds share structural similarities with 3-bromopropylamine hydrobromide, particularly those containing brominated propylamines or other alkylamines. Below are some similar compounds along with their unique characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromo-2-propanamine | BrCH₂CH(NH₂)CH₃ | Shorter carbon chain; used in different synthetic pathways. |

| 4-Bromobutylamine | BrCH₂CH₂CH₂CH(NH₂) | Longer carbon chain; potential applications in polymer chemistry. |

| 3-Chloropropylamine | ClCH₂CH₂CH₂NH₂ | Chlorine instead of bromine; different reactivity profile. |

| N,N-Diethyl-3-bromopropylamine | BrCH₂CH₂C(N(CH₂C₂H₅)₂)NH | Contains diethyl groups; enhances lipophilicity and biological activity potential. |

Each of these compounds has unique properties that make them suitable for specific applications, differentiating them from 3-bromopropylamine hydrobromide, which primarily serves as a synthetic intermediate .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant